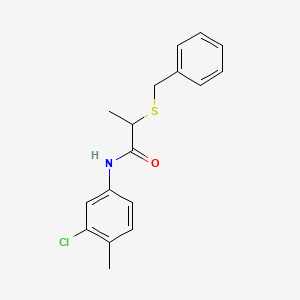![molecular formula C24H26O3 B3937151 1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene](/img/structure/B3937151.png)
1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene
Overview
Description
1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by its complex structure, which includes a methoxy group, a phenylpropan-2-yl group, and an ethoxy linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include methoxybenzene and phenylpropan-2-yl derivatives. The reaction conditions usually require the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but with a phenylethenyl group instead of a phenylpropan-2-yl group.
1-Methoxy-2-phenylethynyl-benzene: Contains a phenylethynyl group, differing in the type of linkage.
Uniqueness
1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene is unique due to its specific combination of functional groups and linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-24(2,19-9-5-4-6-10-19)20-13-15-21(16-14-20)26-17-18-27-23-12-8-7-11-22(23)25-3/h4-16H,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVSBDLUZDEBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3937072.png)
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937088.png)
![4-methyl-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3937094.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3937102.png)
![1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA](/img/structure/B3937113.png)
![[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B3937119.png)
![4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3937125.png)
![1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937126.png)
![2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride](/img/structure/B3937143.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B3937171.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-Chloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3937182.png)
![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
